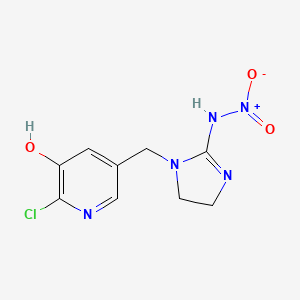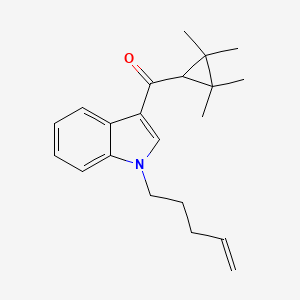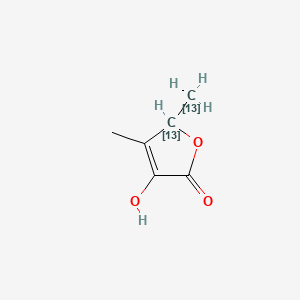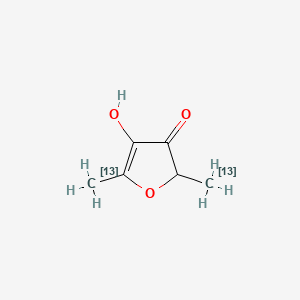![molecular formula C14H15ClO B591005 (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone CAS No. 131984-21-9](/img/structure/B591005.png)
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone
Overview
Description
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, also known as Clomiphene, is a synthetic nonsteroidal compound that is widely used in scientific research. Clomiphene is primarily used as a selective estrogen receptor modulator (SERM) and has been shown to have a wide range of applications in the field of medicine and biology.
Mechanism of Action
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone works by binding to estrogen receptors in the body and blocking the effects of estrogen. This results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulates ovulation. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells by blocking the effects of estrogen on these cells.
Biochemical and Physiological Effects:
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has a number of biochemical and physiological effects in the body. It has been shown to increase FSH and LH levels, which in turn stimulate ovulation. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells, making it a potential treatment option for breast cancer. In addition, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments is its ability to selectively bind to estrogen receptors. This makes it a useful tool for studying the effects of estrogen on various biological processes. However, one limitation of using (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments is its potential to have off-target effects. In addition, the use of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments may not accurately reflect the effects of estrogen in vivo.
Future Directions
There are a number of future directions for the study of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone. One potential area of research is the development of new SERMs that have improved selectivity and efficacy. In addition, the use of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in the treatment of breast cancer is an area of ongoing research. Finally, the neuroprotective effects of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in animal models of Parkinson's disease suggest that it may have potential as a treatment option for this condition.
Scientific Research Applications
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been extensively studied for its scientific research applications. It is primarily used as a SERM and has been shown to have a wide range of applications in the field of medicine and biology. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is commonly used in the treatment of infertility in women and has been shown to be effective in inducing ovulation. In addition, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells, making it a potential treatment option for breast cancer.
properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZKFHRKOKWCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697716 | |
| Record name | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131984-21-9, 164058-20-2 | |
| Record name | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590923.png)
![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/no-structure.png)

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)





